2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL
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Overview
Description
2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound with a complex structure that includes tert-butyl groups and a triazole moiety. This compound is used in various applications, including as a stabilizer in industrial processes and as an antioxidant in different chemical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with phenol and isobutene.
Friedel-Crafts Alkylation: Phenol undergoes Friedel-Crafts alkylation with isobutene in the presence of a Lewis acid catalyst such as aluminum phenoxide to introduce the tert-butyl groups.
Formation of Triazole Moiety: The triazole moiety is introduced through a reaction with 3,5-dimethyl-4H-1,2,4-triazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to achieve efficient production .
Types of Reactions:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Catalysts: Lewis acids such as aluminum chloride are used in Friedel-Crafts alkylation.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Substitution Products: Various substituted phenolic compounds depending on the electrophile used.
Scientific Research Applications
2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: Used as an antioxidant to prevent the oxidation of other chemicals in various formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized as a stabilizer in the production of polymers, lubricants, and other industrial products.
Mechanism of Action
The antioxidant mechanism of 2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage . The triazole moiety may also contribute to its antioxidant activity by stabilizing the radical intermediates .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar tert-butyl groups but lacking the triazole moiety.
2,4-Di-tert-butylphenol: Similar structure but with tert-butyl groups at different positions on the phenolic ring.
Uniqueness: 2,6-DI-TERT-BUTYL-4-[(E)-[(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is unique due to the presence of the triazole moiety, which enhances its antioxidant properties and provides additional stability to the compound .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-12-21-22-13(2)23(12)20-11-14-9-15(18(3,4)5)17(24)16(10-14)19(6,7)8/h9-11,24H,1-8H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSDFDVVUMOJFJ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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